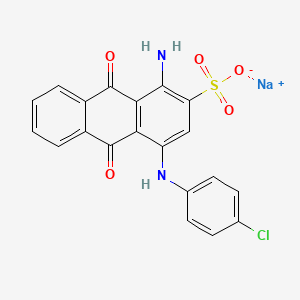

Sodium 1-amino-4-((4-chlorophenyl)amino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate

概要

説明

PSB 069は、ヌクレオシド三リン酸二リン酸加水分解酵素(NTPDase)の非選択的阻害剤として知られる化学化合物です。これらの酵素は、ヌクレオシド三リン酸と二リン酸の加水分解に関与しており、様々な生物学的プロセスにおいて重要な役割を果たしています。 PSB 069は、特にNTPDase 1、2、および3を同様の効力で阻害する能力で知られています .

準備方法

合成経路と反応条件

PSB 069は、化学的には1-アミノ-4-(4-クロロフェニル)アミノアントラキノン-2-スルホン酸ナトリウム塩として知られており、一連の有機反応によって合成することができます。 反応条件には、ジメチルスルホキシド(DMSO)などの溶媒の使用が含まれることが多く、溶解性を高めるために超音波処理や加温技術が必要になる場合があります .

工業生産方法

PSB 069の具体的な工業生産方法は広く文書化されていませんが、実験室での化合物の合成は、スケールアップの基礎を提供します。このプロセスには、高純度と収率を確保するために反応条件を注意深く制御することが含まれます。 この化合物は通常、湿気を吸収するのを防ぐために密閉容器に室温で保管されます .

化学反応の分析

反応の種類

PSB 069は、次のような様々な化学反応を起こします。

酸化: この化合物は特定の条件下で酸化され、異なる酸化生成物を生成します。

還元: 還元反応は、PSB 069に存在する官能基を修飾し、その化学的性質を変えます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤がしばしば使用されます。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化によってキノン誘導体が得られる場合があり、還元によってアミン誘導体が得られます .

科学研究への応用

PSB 069は、幅広い科学研究への応用を持っています。

化学: NTPDaseの阻害とそのヌクレオチド代謝における役割を研究するためのツールとして使用されます。

生物学: 細胞プロセスにおけるNTPDaseの生物学的機能を理解するのに役立ちます。

医学: がんや炎症性疾患など、NTPDaseが重要な役割を果たす疾患における潜在的な治療的応用について調査されています。

科学的研究の応用

Biological Applications

1. Anticancer Activity

Research has indicated that sodium 1-amino-4-((4-chlorophenyl)amino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The compound's mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death in cancer cells .

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. Studies have reported that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. This property makes it a candidate for development into new antimicrobial agents .

Industrial Applications

1. Dye and Pigment Production

Due to its vibrant color properties, this compound is utilized in the production of dyes and pigments. Its stability and solubility in water make it suitable for various applications in textiles and coatings .

2. Photodynamic Therapy (PDT)

The compound's ability to generate singlet oxygen upon light activation positions it as a promising agent in photodynamic therapy for treating tumors. PDT utilizes light-sensitive compounds to produce cytotoxic species that selectively target cancer cells while sparing normal tissues .

Case Studies

作用機序

PSB 069は、NTPDaseの活性を阻害することで効果を発揮します。この化合物は酵素の活性部位に結合し、ヌクレオシド三リン酸と二リン酸の加水分解を阻止します。この阻害は、NTPDaseの正常な機能を阻害し、ヌクレオチドレベルの変化とそれに続く生物学的効果につながります。 分子標的には、NTPDase 1、2、および3が含まれており、関連する経路はヌクレオチド代謝とシグナル伝達です .

類似化合物の比較

PSB 069は、次のような他のNTPDase阻害剤と比較されます。

ARL 67156: NTPDase 1の選択的阻害剤。

POM 1: NTPDaseの別の非選択的阻害剤。

Suramin: 複数のNTPDaseに対して活性を持つ広域スペクトル阻害剤。

独自性

PSB 069は、その良好な耐容性と、NTPDase 1、2、および3を同様の効力で強力に阻害することによって、ユニークです。 この広域スペクトルの阻害は、研究や潜在的な治療的応用において貴重なツールとなっています .

類似化合物との比較

PSB 069 is compared with other NTPDase inhibitors such as:

ARL 67156: A selective inhibitor of NTPDase 1.

POM 1: Another non-selective inhibitor of NTPDases.

Suramin: A broad-spectrum inhibitor with activity against multiple NTPDases.

Uniqueness

PSB 069 is unique due to its well-tolerated nature and potent inhibition of NTPDases 1, 2, and 3 with similar potencies. This broad-spectrum inhibition makes it a valuable tool in research and potential therapeutic applications .

生物活性

Sodium 1-amino-4-((4-chlorophenyl)amino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate, commonly referred to as PSB 069, is a synthetic compound belonging to the anthraquinone family. This compound has garnered attention for its biological activity, particularly as a non-selective inhibitor of nucleoside triphosphate diphosphohydrolases (NTPDases), which are enzymes that hydrolyze nucleoside tri- and diphosphates.

- IUPAC Name : Sodium 1-amino-4-(4-chloroanilino)-9,10-dioxoanthracene-2-sulfonate

- Molecular Formula : C27H18ClN3NaO6S

- Molar Mass : 535.50 g/mol

- CAS Number : 70571-79-8

- EINECS Number : 274-674-1

PSB 069 acts primarily on NTPDases 1, 2, and 3. These enzymes play crucial roles in purinergic signaling by regulating the levels of extracellular nucleotides. The inhibition of these enzymes by PSB 069 alters nucleotide hydrolysis processes, impacting various physiological and pathological conditions.

Key Findings on NTPDase Inhibition

- Inhibition Potency : PSB 069 has been shown to inhibit NTPDases with similar potencies across different isoforms. For instance:

- Biochemical Pathways Affected : The inhibition of NTPDases leads to alterations in purinergic signaling pathways, which can have implications in inflammation, neurodegenerative diseases, and cancer treatments .

Structure-Activity Relationships (SAR)

Research has indicated that the presence of the sulfonate group is essential for the inhibitory activity of anthraquinone derivatives. Variations in substituents on the aromatic rings significantly influence their potency against NTPDases:

| Compound | Substituent | Ki (μM) | Selectivity |

|---|---|---|---|

| PSB 069 | 4-Chlorophenylamino | 16–18 | Non-selective |

| Compound A | 9-Phenanthrylamino | IC50 = 390 nM | Selective for NTPDase2 |

| Compound B | Carboxy-4-hydroxyphenylamino | IC50 = 723 nM | Selective for NTPDase3 |

Case Studies

- Ectonucleoside Triphosphate Diphosphohydrolases Inhibition : A study evaluated various anthraquinone derivatives, including PSB 069, revealing its effectiveness as a non-selective inhibitor across multiple NTPDase isoforms. This work highlighted the potential therapeutic applications of such inhibitors in managing conditions characterized by dysregulated purinergic signaling .

- Therapeutic Implications : The inhibition of NTPDases by PSB 069 and its derivatives has been proposed as a strategy for developing novel treatments for inflammatory diseases and cancer due to their role in modulating ATP levels and purinergic signaling pathways .

特性

IUPAC Name |

sodium;1-amino-4-(4-chloroanilino)-9,10-dioxoanthracene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN2O5S.Na/c21-10-5-7-11(8-6-10)23-14-9-15(29(26,27)28)18(22)17-16(14)19(24)12-3-1-2-4-13(12)20(17)25;/h1-9,23H,22H2,(H,26,27,28);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KINIBOSGQKLOIT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)Cl)S(=O)(=O)[O-])N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClN2NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。